molecular formula C15H15NO2 B1203616 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol CAS No. 20772-64-9

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Cat. No. B1203616
CAS RN: 20772-64-9
M. Wt: 241.28 g/mol
InChI Key: OYEREWRJWMPHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, also known as 2-MP, is a compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da . It is a water-soluble analog of the anticancer drug camptothecin .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, 1 aromatic secondary amine, and 1 aliphatic ether . The 2D and 3D chemical structure images of 2-MP can be found in the source .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-MP include a density of 1.1±0.1 g/cm3, a boiling point of 402.1±45.0 °C at 760 mmHg, and a flash point of 197.0±28.7 °C . The compound is also predicted to have a refractive index of 1.552 .

Scientific Research Applications

Antibacterial and Antioxidant Activities

2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol has been identified for its potential antibacterial and antioxidant activities. A study highlighted the synthesis of related tridentate salicylaldimines and their screening against multi-drug resistance Gram-positive and Gram-negative organisms. The methoxy-substituted compounds, similar to the one , showed high antibacterial and antioxidant activities, suggesting a correlation between the electron-donating group of the compound and its biological activities (Oloyede-Akinsulere et al., 2018).

Anticancer Activity

Research has also been conducted on the anticancer properties of related compounds. For instance, the anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, structurally similar to 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, was tested on T47D breast cancer cells. This compound demonstrated weak activity in inhibiting T47D breast cancer cells, suggesting its potential application in cancer research (Sukria et al., 2020).

Optical and Electronic Properties

Further research into similar compounds has revealed interesting optical and electronic properties. For example, fluoro-functionalized crystalline Schiff base compounds were synthesized and their structures determined through X-ray diffraction. These compounds exhibited characteristics relevant for nonlinear optical (NLO) applications, indicating potential use in electronic and photonic devices (Ashfaq et al., 2022).

Crystal Structure and Chemical Interactions

The study of Schiff bases, including compounds structurally similar to 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, extends to their crystal structure and intermolecular interactions. For instance, research on group IIB coordination compounds with a related ligand explored the role of π-stacking and hydrogen bonding in metallosupramolecular assembly (Hajiashrafi et al., 2019).

Luminescence and Nonlinear Optical Properties

Additionally, some compounds have been studied for their luminescence and nonlinear optical properties. A synthesized Schiff base displayed second harmonic generation (SHG) property, indicating its potential use in photonics (Mohite et al., 2020).

Safety And Hazards

2-MP is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2, indicating that it is harmful if swallowed, causes serious eye irritation, and causes skin irritation .

properties

IUPAC Name

2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEREWRJWMPHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

CAS RN

20772-64-9
Record name 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-METHOXY-ALPHA-(4-METHYLPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.